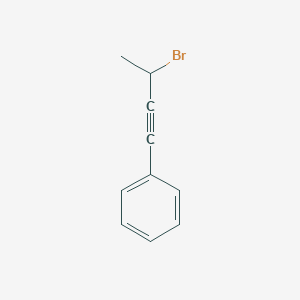

(3-Bromobut-1-yn-1-yl)benzene

Description

Strategic Importance of Alkyne Functionalization in Contemporary Organic Chemistry

The functionalization of alkynes is a central theme in modern organic synthesis. The carbon-carbon triple bond serves as a versatile handle for the construction of complex molecular scaffolds found in pharmaceuticals, natural products, and advanced materials. The introduction of both an aryl group and a bromine atom onto a butyne chain, as seen in (3-Bromobut-1-yn-1-yl)benzene, provides a synthetically rich molecule. The phenyl group influences the electronic properties of the alkyne, while the bromine atom at the propargylic position acts as a leaving group in nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions. This strategic functionalization allows for the sequential and controlled introduction of various substituents, making such compounds valuable building blocks in multi-step syntheses.

Transition-metal-catalyzed reactions, in particular, have unlocked the vast potential of functionalized alkynes. youtube.com Processes such as Sonogashira, Heck, and Suzuki couplings, as well as cycloaddition reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgresearchgate.netorganic-chemistry.org The presence of a phenyl group can also direct the regioselectivity of certain addition reactions across the triple bond.

Positional Versatility of Halogenated Alkynes as Key Synthetic Intermediates

Halogenated alkynes are highly valued as synthetic intermediates due to the reactivity of the carbon-halogen bond. organic-chemistry.org In the case of this compound, the bromine atom is located at a propargylic position, which is allylic to the alkyne. This position is activated towards nucleophilic substitution reactions (both SN2 and SN2'), allowing for the introduction of a wide array of nucleophiles.

Furthermore, the bromine atom can participate in the formation of organometallic reagents, such as Grignard or organolithium species, which can then react with various electrophiles. This versatility allows for the construction of more complex carbon skeletons. The interplay between the alkyne and the bromo-substituent enables a range of synthetic strategies, including intramolecular cyclizations to form carbocyclic and heterocyclic systems.

A plausible synthetic route to this compound would involve the treatment of the corresponding homopropargylic alcohol, 1-phenylbut-3-yn-1-ol, with a brominating agent such as phosphorus tribromide (PBr₃) or under Appel-type conditions (CBr₄, PPh₃). organic-chemistry.orgwikipedia.orgbyjus.com These methods are known to convert secondary alcohols to the corresponding bromides, often with inversion of configuration. youtube.commasterorganicchemistry.com

| Precursor | Reagent | Product | Reaction Type |

| 1-Phenylbut-3-yn-1-ol | PBr₃ | This compound | Bromination |

| 1-Phenylbut-3-yn-1-ol | CBr₄, PPh₃ | This compound | Appel Reaction |

This table outlines the probable synthetic pathways to this compound from its alcohol precursor.

Current Research Trajectories in Phenyl-Substituted Bromoalkyne Chemistry

Current research in the field of phenyl-substituted bromoalkynes is focused on several key areas. A major trajectory involves the development of novel catalytic systems to enhance the efficiency and selectivity of reactions involving these intermediates. This includes the design of new ligands for transition metal catalysts to control stereochemistry and regioselectivity in cross-coupling and cycloaddition reactions.

Another significant area of research is the application of these compounds in the synthesis of biologically active molecules and functional materials. The rigid framework of the alkyne, combined with the electronic properties of the phenyl group, makes them attractive scaffolds for the design of new therapeutic agents and organic electronic materials. For instance, the Sonogashira coupling of a terminal alkyne with an aryl halide is a powerful tool for the synthesis of conjugated enynes, which are common motifs in natural products and pharmaceuticals. wikipedia.orgresearchgate.netorganic-chemistry.org While this compound is not a terminal alkyne, its derivatives could be.

Furthermore, there is growing interest in the exploration of tandem or domino reactions initiated by the reaction of a phenyl-substituted bromoalkyne. These reactions, where multiple bonds are formed in a single synthetic operation, offer a more efficient and environmentally benign approach to the synthesis of complex molecules. The unique combination of a reactive alkyne and a propargylic leaving group in molecules like this compound makes them ideal candidates for the development of such cascade processes. Research into the enantioselective synthesis and reactions of chiral propargylic halides is also a prominent theme, aiming to produce enantiomerically pure compounds for applications in medicinal chemistry.

| Research Area | Focus | Potential Application |

| Catalysis | Development of new ligands and catalytic systems for enhanced selectivity. | More efficient synthesis of complex molecules. |

| Materials Science | Synthesis of novel conjugated systems based on aryl alkyne scaffolds. | Organic electronics, advanced materials. |

| Medicinal Chemistry | Use as building blocks for the synthesis of biologically active compounds. | Drug discovery and development. |

| Green Chemistry | Development of tandem and domino reactions to improve synthetic efficiency. | Sustainable chemical synthesis. |

This table summarizes the current research directions involving phenyl-substituted bromoalkynes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27975-80-0 |

|---|---|

Molecular Formula |

C10H9Br |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

3-bromobut-1-ynylbenzene |

InChI |

InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3 |

InChI Key |

PJKBUAHLJRBXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromobut 1 Yn 1 Yl Benzene and Analogue Structures

Targeted Synthesis of (3-Bromobut-1-yn-1-yl)benzene

The direct synthesis of this compound can be approached through established methods for the conversion of alcohols to alkyl halides and the direct bromination of propargylic positions.

Propargylic Bromination via Appel Conditions

The Appel reaction is a well-established method for converting alcohols to the corresponding alkyl halides using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the precursor would be the corresponding propargylic alcohol, 4-phenylbut-3-yn-2-ol. The reaction proceeds under mild, generally neutral conditions, which is advantageous for substrates with sensitive functional groups. alfa-chemistry.com

The mechanism involves the initial formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide (CBr₄). The alcohol then attacks the phosphonium species, leading to an oxyphosphonium intermediate. Subsequent intramolecular Sₙ2 attack by the bromide ion results in the desired alkyl bromide and triphenylphosphine oxide. wikipedia.org The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org

A typical procedure would involve treating the propargylic alcohol with a slight excess of triphenylphosphine and carbon tetrabromide in an inert solvent like dichloromethane (B109758) at or below room temperature. tcichemicals.com The reaction generally proceeds to completion within a few hours.

Hypothetical Reaction Scheme for Appel Reaction:

| Precursor | Reagents | Product |

| 4-Phenylbut-3-yn-2-ol | PPh₃, CBr₄ | This compound |

Conversion of Corresponding Propargylic Alcohol Precursors

Beyond the classic Appel conditions, the conversion of propargylic alcohols to bromides can be achieved using other phosphorus-based reagents. Phosphorus tribromide (PBr₃) is a common reagent for this transformation, typically proceeding via an Sₙ2 mechanism with inversion of stereochemistry. commonorganicchemistry.com Thionyl bromide (SOBr₂) can also be employed, although it is more reactive than its chloride counterpart. commonorganicchemistry.com

These methods offer alternatives to the Appel reaction, and the choice of reagent may depend on the specific substrate and desired reaction conditions. For a secondary propargylic alcohol like 4-phenylbut-3-yn-2-ol, careful control of the reaction conditions is necessary to avoid potential side reactions.

Generalized Synthetic Routes for Aryl Bromoalkynes

More general strategies for the synthesis of aryl bromoalkynes often involve the halogenation of terminal alkynes. These methods provide access to a broader range of bromoalkyne analogues.

Electrophilic Halogenation of Terminal Aryl Alkynes

The hydrogen atom of a terminal alkyne can be replaced by a halogen through electrophilic halogenation. N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely used for this purpose due to their ease of handling compared to elemental bromine. masterorganicchemistry.com

The reaction of terminal alkynes with NBS can be effectively catalyzed by silver salts, such as silver nitrate (B79036) (AgNO₃). reddit.comresearchgate.net The silver ion is thought to act as a Lewis acid, activating the alkyne towards electrophilic attack by the bromine from NBS. This method is generally efficient for the synthesis of 1-bromoalkynes from their terminal alkyne precursors.

The reaction is typically carried out in a polar solvent like acetone (B3395972). A common issue can be the formation of polybrominated side products, which can sometimes be mitigated by careful control of stoichiometry and reaction time. reddit.com

Illustrative Reaction Conditions:

| Substrate Type | Reagents | Catalyst | Solvent |

| Terminal Aryl Alkyne | NBS | AgNO₃ (catalytic) | Acetone |

An alternative activation method for N-halosuccinimides involves the use of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The interaction between DBU and NBS is proposed to generate a more electrophilic bromine species, facilitating the halogenation of the terminal alkyne. acs.org This method can also be applied to achieve difunctionalization of terminal alkynes under certain conditions. rsc.org

This approach offers a metal-free alternative for the synthesis of bromoalkynes and can be advantageous for substrates that are sensitive to metal catalysts. acs.org

Visible-Light-Promoted Oxidative Halogenation

Visible-light-promoted oxidative halogenation has emerged as a powerful and environmentally benign method for the synthesis of haloalkynes. This approach often utilizes a photocatalyst that, upon irradiation with visible light, can initiate the halogenation of terminal alkynes. These reactions can proceed under mild conditions, often at room temperature, and can offer high selectivity. rsc.orgorganic-chemistry.org

A general strategy involves the in situ generation of a bromine radical from a suitable bromine source, such as N-bromosuccinimide (NBS), which then participates in the halogenation of the alkyne. researchgate.net The process can be catalyzed by various photoredox catalysts, including ruthenium or iridium complexes, as well as organic dyes like Rhodamine B. rsc.orgtandfonline.com For instance, the coupling of 1-haloalkynes with thiols to form alkynyl thioethers has been successfully achieved using Rhodamine B as a photocatalyst under purple LED irradiation in an open-air atmosphere. tandfonline.com

While direct visible-light-promoted oxidative bromination of a substrate like 4-phenyl-1-butyne (B98611) to yield this compound is a plausible synthetic route, specific examples in the literature are scarce. However, the general applicability of this method to a wide range of terminal alkynes suggests its potential for synthesizing the target compound and its analogues. The reaction conditions typically involve a photocatalyst, a bromine source, and a suitable solvent, with irradiation by visible light. The table below summarizes representative examples of visible-light-promoted functionalization of alkynes.

| Alkyne Substrate | Halogenating/Coupling Partner | Photocatalyst/Conditions | Product | Yield (%) | Reference |

| (Bromoethynyl)benzene | 3-Methoxybenzene thiol | Rhodamine B, Purple LED, DMSO | (3-Methoxyphenyl)(phenylethynyl)sulfane | 79 | acs.org |

| Phenylacetylene (B144264) | CBr₄ | Ru(bpy)₃Cl₂, Blue LEDs, CH₃CN | (Bromoethynyl)benzene | High | rsc.org |

| N-Arylsulfonylamido alkynes | - | Metal-free, visible light | 4-Formyl benzothiazines | Good | rsc.org |

Halogenation of Metal Acetylides

A well-established method for the synthesis of 1-bromoalkynes involves the halogenation of metal acetylides. This two-step process typically begins with the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This is followed by quenching the acetylide with an electrophilic bromine source, most commonly N-bromosuccinimide (NBS), to yield the desired 1-bromoalkyne. wikipedia.org

The use of a silver catalyst, such as silver nitrate (AgNO₃), in conjunction with NBS in a solvent like acetone is a common practice for the bromination of terminal alkynes. nih.gov This method is generally efficient and provides good yields of the corresponding bromoalkynes. For the synthesis of analogues of this compound, a suitable terminal alkyne precursor would be reacted under these conditions.

The following table presents examples of the halogenation of terminal alkynes to produce alkynyl bromides.

| Terminal Alkyne | Reagents | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | NBS, AgNO₃ | Acetone | (Bromoethynyl)benzene | Quantitative | nih.gov |

| Various terminal alkynes | NBS, DBU | Not specified | Various 1-bromoalkynes | Good to Excellent | wikipedia.org |

| Propiolic acids | NBS, Triethylamine (B128534) | Not specified | 1-Bromo-1-alkynes | Good | organic-chemistry.org |

Dehydrohalogenation Approaches from 1,1-Dihaloalkenes

The dehydrohalogenation of 1,1-dihaloalkenes provides a classic and effective route to alkynes, a transformation known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orglibretexts.orgresearchgate.netrsc.org This reaction involves treating a 1,1-dihalo-2-substituted alkene with a strong base, such as an alkoxide or an organolithium reagent. The mechanism proceeds through deprotonation of the vinylic hydrogen followed by α-elimination to form a vinyl carbene intermediate, which then rearranges via a 1,2-migration of a substituent to furnish the alkyne. wikipedia.org

To synthesize a this compound analogue using this method, a precursor such as a 1,1-dibromo-3-substituted-1-butene derivative would be required. The double dehydrohalogenation of vicinal or geminal dihalides is also a common method for alkyne synthesis. openstax.orgmasterorganicchemistry.comyoutube.com This typically involves the use of a very strong base like sodium amide (NaNH₂). masterorganicchemistry.com

Below is a table illustrating the synthesis of alkynes via dehydrohalogenation.

| Dihaloalkene/Dihaloalkane | Base | Product | Reference |

| 1,1-Diaryl-2-bromo-alkene | Strong base (e.g., alkoxide) | 1,2-Diaryl-alkyne | wikipedia.org |

| Vicinal Dihalides | NaNH₂ | Alkyne | openstax.orgmasterorganicchemistry.com |

| Geminal Dihalides | NaNH₂ | Alkyne | openstax.orgmasterorganicchemistry.com |

| 1,2-Dibromopentane | NaNH₂, H₂O | 1-Pentyne | libretexts.org |

Nucleophilic Substitution Pathways in Alkynyl Bromide Formation

Alkynyl bromides are valuable intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functional groups. The carbon-bromine bond in an alkynyl bromide is susceptible to attack by nucleophiles, although the reactivity can differ from that of alkyl halides. Organometallic reagents, such as Grignard reagents and organocuprates, are commonly employed as nucleophiles in these transformations. wikipedia.orgnih.gov

For instance, the reaction of an alkynyl bromide with an organocuprate (Gilman reagent) can lead to the formation of a new carbon-carbon bond, providing access to more complex alkyne structures. libretexts.org Similarly, Grignard reagents can react with electrophiles, and while their direct reaction with alkynyl bromides might be complex, they are fundamental in creating precursors for these syntheses. wikipedia.orgnih.gov

The synthesis of this compound itself involves a bromine atom on a carbon that is not directly part of the alkyne, making direct nucleophilic substitution on a bromoalkyne not the primary route to this specific compound. However, the reverse is true; an appropriate acetylide can act as a nucleophile to displace a bromide from a suitable electrophile. For example, a phenylacetylide could potentially react with 1,2-dibromoethane (B42909) to form a bromo-functionalized alkyne, though this specific reaction's outcome would depend heavily on reaction conditions and regioselectivity.

The following table provides examples of nucleophilic substitution reactions involving the formation of C-C bonds with alkyne moieties.

| Electrophile | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Alkyl Halides | Organocuprates | Aluminum Halide | Cross-coupling products | 52-88 | nih.gov |

| Benzyl Bromide | Sodium Azide, then Alkyne | Copper(II) sulfate, TBTA | 1,2,3-Triazole derivatives | 82 | nih.gov |

| Alkyl Halides | Acetylide anions | - | Substituted alkynes | - | nih.gov |

Mechanistic Elucidation of Reactions Involving 3 Bromobut 1 Yn 1 Yl Benzene Analogues

Detailed Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal-catalyzed reactions are fundamental in organic synthesis, and analogues of (3-bromobut-1-yn-1-yl)benzene are versatile substrates in these transformations. The catalytic cycles of these reactions, particularly those mediated by palladium, are well-established and typically involve a sequence of oxidative addition, transmetalation, and reductive elimination steps. youtube.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, begins with the active Pd(0) catalyst. The first step is the oxidative addition of the haloalkyne (an analogue of this compound) to the Pd(0) complex. This process involves the insertion of the palladium into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. youtube.com

The subsequent step is transmetalation , where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the Pd(II) complex, displacing the halide. youtube.com This step is often facilitated by a base.

Finally, reductive elimination occurs from the resulting diorganopalladium(II) complex, yielding the cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Different palladium-catalyzed reactions, such as the Heck, Stille, Negishi, and Hiyama couplings, share similar fundamental steps in their catalytic cycles but differ in the nature of the organometallic nucleophile used. libretexts.org For instance, the Heck reaction involves the migratory insertion of an olefin into the Pd-C bond. libretexts.org

The efficiency and selectivity of these catalytic cycles can be influenced by various factors, including the choice of catalyst precursor, ligands, and reaction conditions. libretexts.orgnih.gov For example, palladium catalysts are widely used in Suzuki coupling, with the reactivity of the halogen leaving group following the order I > Br > OTf >> Cl > F. libretexts.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Catalyst Oxidation State Change |

| Oxidative Addition | The haloalkyne adds to the palladium catalyst, breaking the carbon-halogen bond and forming a new carbon-palladium bond. | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium complex, replacing the halide. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the catalyst. | Pd(II) → Pd(0) |

Investigation of Reactive Intermediates

The mechanisms of reactions involving this compound analogues proceed through various reactive intermediates, which dictate the reaction pathway and product formation.

Halonium Ions: In electrophilic addition reactions of halogens to the triple bond of alkyne analogues, a cyclic halonium ion (specifically, a bromonium ion in the case of bromine addition) can be formed as an intermediate. chemistrysteps.comwikipedia.org This three-membered ring containing a positively charged halogen atom is highly reactive. wikipedia.org The formation of the halonium ion occurs when the π electrons of the alkyne attack the halogen, leading to the displacement of a halide ion. chemistrysteps.com The subsequent attack of a nucleophile on the halonium ion proceeds via an anti-addition, influencing the stereochemistry of the final product. masterorganicchemistry.com When the reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed. libretexts.orgchemistrysteps.com

Organozinc Species: Organozinc reagents can be prepared from haloalkynes and are important intermediates in Negishi coupling reactions. These species are typically formed by the reaction of the bromoalkyne with zinc metal. The resulting organozinc compound can then participate in transmetalation with a palladium complex in the catalytic cycle.

Arylpalladium(II)boronate Complexes: In Suzuki-Miyaura cross-coupling reactions, arylpalladium(II)boronate complexes are crucial pre-transmetalation intermediates. researchgate.netresearchgate.net These species, which contain a Pd-O-B linkage, have been identified and characterized using techniques like low-temperature NMR spectroscopy. nih.govacs.org Two primary pathways for their formation and subsequent transmetalation have been proposed: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org The boronate pathway involves the reaction of a boronic acid with a base to form a more nucleophilic boronate, which then reacts with the arylpalladium(II) halide. acs.org The oxo-palladium pathway proceeds through a palladium hydroxide (B78521) complex. nih.govacs.org The stability and reactivity of these intermediates are influenced by the ligands on the palladium and the reaction conditions. nih.gov

Radical Pathways in Synthesis

While many reactions of haloalkynes proceed through ionic or organometallic intermediates, radical pathways can also play a significant role, particularly in certain synthetic methods. The initiation of these radical reactions can be achieved through various means, such as the use of radical initiators or photochemically.

For instance, the addition of HBr to alkynes can, under certain conditions (in the presence of peroxides), proceed via a radical mechanism, leading to the anti-Markovnikov addition product. This involves the initial homolytic cleavage of the peroxide to generate radicals, which then abstract a hydrogen from HBr to form a bromine radical. The bromine radical then adds to the alkyne to form a vinyl radical, which subsequently abstracts a hydrogen from another molecule of HBr to give the product and regenerate a bromine radical, thus propagating the radical chain reaction.

Stereochemical Control and Stereospecificity

The stereochemical outcome of reactions involving chiral analogues of this compound is a critical aspect of their chemistry. The stereochemistry of the products is often determined by the mechanism of the reaction and the nature of the intermediates involved. lumenlearning.com

In reactions proceeding through a concerted mechanism, such as the SN2 reaction, a high degree of stereochemical control is often observed, typically resulting in an inversion of configuration at the chiral center. youtube.com For example, the attack of a nucleophile on a chiral bromoalkyne would lead to a product with the opposite stereochemistry.

In contrast, reactions that proceed through planar intermediates, such as carbocations formed in SN1 reactions, often lead to racemization, as the nucleophile can attack from either face of the planar intermediate with equal probability. khanacademy.org

For reactions involving cyclic intermediates like halonium ions, the stereochemistry is dictated by the anti-addition of the nucleophile. masterorganicchemistry.comyoutube.com If the starting alkyne is chiral, the formation of the halonium ion can be diastereoselective, with the halogen adding preferentially to one face of the molecule to minimize steric hindrance. youtube.com This facial selectivity, combined with the subsequent anti-addition, can lead to a high degree of stereochemical control in the final product.

Furthermore, the use of chiral ligands on a transition metal catalyst can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer of the product. This is a powerful strategy for asymmetric synthesis.

Spectroscopic Characterization Methodologies for Aryl Bromoalkynes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For aryl bromoalkynes, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its electronic environment. For aryl bromoalkynes, distinct regions of the spectrum correspond to different types of protons.

Aromatic Protons: The protons on the benzene (B151609) ring typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The substitution pattern on the ring (ortho, meta, or para) influences the multiplicity and exact chemical shifts of these protons. For instance, a disubstituted benzene ring will show signals for four protons in this region. docbrown.info The appearance of these signals can range from a complex multiplet, often described as looking like "cut grass" for ortho substitution, to a more defined pattern with a singlet for meta substitution, or two doublets for para substitution. youtube.com

Alkynyl Protons: Protons directly attached to a terminal alkyne (a C≡C-H bond) typically appear in a shielded region around 1.7-3.1 ppm. libretexts.org However, for internal alkynes like (3-Bromobut-1-yn-1-yl)benzene, this specific signal is absent.

Aliphatic Protons: Protons on the alkyl portion of the molecule will have characteristic chemical shifts. For this compound, the methine proton (-CH(Br)-) and the methyl protons (-CH₃) would have distinct signals. The electronegativity of the adjacent bromine atom would deshield the methine proton, causing it to appear at a lower field compared to a simple alkyl proton.

Long-range coupling can also be observed in alkynes, where protons can couple across the triple bond, leading to more complex splitting patterns. libretexts.org

Table 1: Representative ¹H NMR Data for an Aryl Bromoalkyne Derivative

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | ~7.0 - 8.0 | Multiplet |

| Methine (-CH(Br)-) | Variable | Quartet |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of this compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Aromatic Carbons: Carbons within the benzene ring typically resonate between 120 and 140 ppm. The carbon atom attached to the alkyne group will have a distinct chemical shift.

Alkynyl Carbons: The sp-hybridized carbons of the alkyne triple bond are a key feature. In conjugated polyynes, these carbons exhibit marked shielding. nih.gov For aryl alkynes, these signals typically appear in the range of 80-90 ppm.

Aliphatic Carbons: The carbons of the butyl chain will have chemical shifts in the upfield region of the spectrum. The carbon bearing the bromine atom will be deshielded due to the electronegativity of the halogen.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Aryl Bromoalkynes

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Ar) | 120 - 140 |

| Alkynyl (C≡C) | 80 - 90 |

| Methine (C-Br) | Variable |

Advanced NMR Techniques (e.g., ³¹P, ¹¹B, ¹⁹F, HMBC, HSQC, NOE)

While not all are directly applicable to this compound which lacks phosphorus, boron, or fluorine, advanced NMR techniques are invaluable for complex structural elucidation.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is extremely useful for assigning proton and carbon signals definitively.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the connectivity of the molecule, especially for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the phenyl ring and the butynyl chain.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. While more commonly used for determining stereochemistry in larger molecules, it can help confirm assignments in complex aromatic systems. ipb.pt

For molecules containing other specific nuclei, such as phosphorus (³¹P), boron (¹¹B), or fluorine (¹⁹F), dedicated NMR experiments can provide direct information about the environment of these atoms. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

For an aryl bromoalkyne like this compound, the following characteristic absorption bands are expected:

C≡C Stretch: The carbon-carbon triple bond of an internal alkyne gives rise to a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹. libretexts.orglibretexts.org The intensity of this peak is often weak because the triple bond is not very polar, and in highly symmetrical alkynes, it may not be visible at all. libretexts.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of sharp peaks just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H bonds of the butyl group will show stretching vibrations in the region just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | > 3000 | Sharp, Variable |

| Aliphatic C-H | < 3000 | Sharp, Variable |

| C≡C (Internal Alkyne) | 2100 - 2260 | Weak to Medium, Sharp |

| Aromatic C=C | 1450 - 1600 | Variable |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is particularly useful as it can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₉Br), HRMS would provide a highly accurate mass measurement for the molecular ion. lcms.cz

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This results in two molecular ion peaks in the mass spectrum, separated by 2 m/z units, with almost equal intensity. libretexts.orglibretexts.org This "M+2" peak is a clear indicator of the presence of a single bromine atom in the molecule.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₉⁷⁹Br]⁺ | 207.98876 |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage of the bromine atom or fragmentation of the butyl chain would result in characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar molecules in solution by applying a high voltage to a liquid to create an aerosol. While direct ESI-MS analysis of nonpolar hydrocarbons like simple alkynes can be challenging, derivatization strategies can be employed to render them 'electrospray-active'. nih.gov For instance, the alkyne moiety can be functionalized to introduce an ionic or easily ionizable group. nih.gov

In the context of this compound, the presence of the bromine atom provides a distinct isotopic signature that is invaluable for its identification. Bromine has two stable isotopes, 79Br and 81Br, with a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. This unique pattern serves as a clear indicator for the presence of a single bromine atom in the molecule.

While specific ESI-MS data for this compound is not widely published, the analysis of other brominated organic compounds by ESI-MS demonstrates the utility of this technique. For example, in the study of brominated drug metabolites, the distinct isotopic pattern of bromine is used to identify and track the metabolic fate of the parent compound. nih.gov The fragmentation of the molecular ion in ESI-MS/MS experiments can provide further structural information. For this compound, fragmentation would likely involve the loss of the bromine atom or cleavage of the butynyl chain.

Table 1: Expected Isotopic Pattern for the Molecular Ion of this compound in MS

| Ion | m/z (calculated) | Relative Abundance |

| [C10H979Br]+ | 207.9888 | ~100% |

| [C10H981Br]+ | 209.9867 | ~97.3% |

Note: The relative abundance is based on the natural isotopic abundance of 79Br and 81Br.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

For a compound like this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the structures of related brominated phenyl derivatives have been reported. researchgate.netmdpi.com These studies reveal important structural features that can be extrapolated to this compound. For instance, the C-Br bond length in aromatic systems is typically around 1.90 Å. The phenyl ring would be planar, and the alkyne moiety would exhibit a linear geometry. The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. youtube.com DFT methods are widely used to predict atomic geometries, crystal structures, and total energies for a variety of molecules and materials. youtube.comyoutube.com For complex molecules, automated DFT frameworks have been developed to handle species with different charge states, open-shell electronic structures, and solvation effects, significantly improving the success rate of calculations. researchgate.net

While specific DFT studies on (3-Bromobut-1-yn-1-yl)benzene are not prevalent in the literature, the methodology is well-suited to investigate its characteristics. DFT calculations could elucidate the reaction mechanisms involving this compound, such as palladium-catalyzed cross-coupling reactions, which are common for aryl halides and alkynes. researchgate.netacs.org For instance, studies on related systems have used DFT to map out the steps of such reactions, including oxidative addition, insertion, and reductive elimination. researchgate.netacs.org

Exploration of Reactivity Descriptors (e.g., Electrophilicity Index, Hammett Constants)

Reactivity descriptors derived from computational data provide a quantitative measure of a molecule's chemical behavior.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. nih.govresearchgate.net It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η) as ω = μ²/2η. nih.gov These, in turn, can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A study on a series of substituted aromatic alkynes found a good linear relationship between the electrophilicity index and Hammett substituent constants, allowing for the classification of compounds on a theoretical scale of electrophilic reactivity. nih.govresearchgate.net This approach could be applied to this compound to quantify its electrophilicity and predict its behavior in polar reactions. Furthermore, local electrophilicity (ωk) can be calculated to identify specific atomic sites most susceptible to nucleophilic attack. echemi.com

The Hammett Equation (log(k/k₀) = ρσ) provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com The substituent constant (σ) is a measure of the electronic effect (inductive and resonance) of a particular group relative to hydrogen. pharmacy180.comutexas.edu Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. utexas.edu The bromo substituent is known to be electron-withdrawing. The specific σ value depends on its position on the benzene (B151609) ring.

| Substituent | σmeta | σpara |

|---|---|---|

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -I | 0.35 | 0.18 |

| -NO2 | 0.71 | 0.78 |

| -CH3 | -0.07 | -0.17 |

Data sourced from a comprehensive survey of Hammett constants. pitt.edu

In this compound, the phenyl group is directly attached to the alkyne, making the entire (3-bromobut-1-yn-1-yl) group the substituent on the benzene ring. However, the principles of Hammett constants are still instructive for understanding the electronic influence of the bromo group on the reactivity of the molecule as a whole.

Modeling of Reaction Energy Profiles and Transition States

Computational modeling is an indispensable tool for mapping the energetic landscape of a chemical reaction. A reaction energy profile plots the potential energy of a system as it transforms from reactants to products, passing through high-energy transition states. researchgate.netprotheragen.ai

A transition state is a specific molecular configuration along the reaction coordinate that represents the point of maximum potential energy; it is mathematically defined as a first-order saddle point on the potential energy surface. researchgate.netucsb.edu Locating these transient structures is crucial for understanding reaction mechanisms and calculating activation energies, which determine reaction rates. researchgate.net Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3) and eigenvector-following methods (e.g., the Berny algorithm or the dimer method), are used to find transition states. ucsb.edunih.gov

Quantum Chemical Analysis of Molecular Orbitals

The reactivity and electronic properties of a molecule are fundamentally governed by its molecular orbitals (MOs). Quantum chemical analysis, particularly Frontier Molecular Orbital (FMO) theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally corresponds to high kinetic stability and low chemical reactivity, as it indicates a greater energy cost to excite an electron. nih.gov Conversely, increased π-conjugation in a molecule tends to decrease the HOMO-LUMO gap, leading to higher reactivity. reddit.com

For this compound, the molecular orbitals would be derived from the π-systems of the benzene ring and the alkyne, as well as the σ-framework and the orbitals of the bromine atom. The π molecular orbitals of the parent benzene ring are well-understood. nih.gov The introduction of the (3-bromobut-1-yn-1-yl) substituent would perturb these orbitals. The electron-withdrawing nature of the bromine and the electronegativity of the sp-hybridized carbons of the alkyne would be expected to lower the energy of the molecular orbitals, particularly the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Time-dependent DFT (TD-DFT) calculations could be employed to predict the HOMO-LUMO gap and simulate the molecule's electronic absorption spectrum. nih.gov

Applications in Advanced Organic Synthesis and Material Sciences

Strategic Building Blocks for Diversified Molecular Architectures

The inherent reactivity of the propargylic bromide in (3-Bromobut-1-yn-1-yl)benzene makes it an excellent electrophile for forging new carbon-carbon bonds. This capability allows it to serve as a fundamental building block for assembling more complex and diverse molecular structures. One notable application is its participation in iron-catalyzed cross-coupling reactions.

An iron-catalyzed Kumada-type cross-coupling has been developed for aryl-substituted propargylic bromides, such as this compound, with various arylmagnesium reagents. lookchem.com This reaction provides an efficient pathway to synthesize 1,3-diarylbut-1-yne derivatives. The process is significant as it offers a straightforward method for introducing the 1-phenylbut-1-yne scaffold into different aromatic systems, thereby expanding molecular diversity. The reaction typically proceeds under mild conditions, highlighting its utility as a practical synthetic tool.

The versatility of this building block is further demonstrated by its downstream potential. The resulting diarylbutyne products can serve as precursors for a variety of other molecular classes. For instance, the alkyne functionality can be subsequently hydrated, reduced, or engaged in cycloaddition reactions, leading to a wide array of molecular architectures from a single, strategic starting material.

Construction of Complex Conjugated Systems (e.g., Enynes, Diynes)

The phenylacetylene (B144264) group within this compound is perfectly primed for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds and is widely used to construct conjugated enyne and diyne systems, which are key components in many functional materials and complex molecules. libretexts.orgorganic-chemistry.org

While the terminal alkyne is the reactive partner in a standard Sonogashira coupling, the internal alkyne of this compound can be part of a larger conjugated system formed through such reactions. For example, a synthetic strategy could involve the Sonogashira coupling of a terminal alkyne with an aryl halide that also contains a propargylic ether moiety. This approach has been used to synthesize 1,3-bis((3-arylprop-2-yn-1-yl)oxy)benzene derivatives. In these syntheses, resorcinol (B1680541) is first reacted with propargyl bromide, and the resulting terminal di-alkyne is then coupled with a substituted iodobenzene (B50100) using a palladium-copper catalyst system to furnish the target conjugated molecule. researchgate.net

Following this logic, this compound could be modified at the bromide position first, and the resulting terminal alkyne could then undergo Sonogashira coupling with various aryl or vinyl halides to produce complex diynes and enynes. The reaction conditions for such transformations are well-established and typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base in a suitable solvent.

Table 1: Illustrative Conditions for Sonogashira Cross-Coupling Reactions

| Catalyst System | Base | Solvent | Temperature (°C) | Application | Citation |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. | Synthesis of Aryl-Alkynes | researchgate.net |

| Pd(PPh₃)₄ / CuI / TBAF | Et₃N | THF / Toluene | 20 | Synthesis of Substituted Alkynes | chemicalbook.com |

| Pd/P-t-Bu₃ / CuI | Amine Base | Various | Room Temp. - 100 | Coupling of Aryl Bromides | acs.org |

This table presents typical conditions for Sonogashira reactions and is intended to be illustrative of the parameters used for coupling reactions involving phenylacetylene derivatives.

Role in Heterocyclic Compound Synthesis

The dual functionality of this compound provides multiple pathways for the synthesis of heterocyclic compounds. A powerful strategy involves first using the alkyne moiety in a coupling reaction to generate a diyne precursor, which can then undergo a metal-catalyzed cyclization.

Gold and palladium catalysis are particularly effective for such transformations. nih.gov For instance, gold catalysts are known to activate alkynes toward nucleophilic attack, enabling a range of cyclization reactions. sci-hub.senih.gov Research has demonstrated that 1,4-diynes can undergo gold-catalyzed endo-cyclization to form seven-membered heterocycles. nih.gov Similarly, amide-substituted diynes can be cyclized in the presence of a cationic gold catalyst to produce functionalized 1-indenones. sci-hub.se

A plausible route to heterocycles starting from this compound would be:

Substitution or Coupling: The bromide is first displaced by a nucleophile (e.g., an amine or thiol) or used in a coupling reaction to install a second functional group.

Diyne Formation: The phenylacetylene group undergoes a Sonogashira coupling with a terminal alkyne bearing an appropriate ortho-functional group (e.g., -OH, -SH, -NHR) on its aryl ring.

Cyclization: The resulting diyne is then treated with a suitable catalyst, such as gold(I) or palladium(II), to induce an intramolecular cyclization, forming fused heterocyclic systems like benzofurans, benzothiophenes, or indoles.

This approach, which leverages the sequential reactivity of the molecule's two functional ends, showcases its utility in building complex heterocyclic scaffolds.

Contribution to π-Conjugated Material and Polymer Development

Phenylacetylene and its derivatives are important monomers for the synthesis of poly(phenylacetylene) (PPA), a class of π-conjugated polymers with applications in electronics, photonics, and sensor technology. rsc.org The polymerization is often catalyzed by late-transition-metal complexes, with rhodium-based catalysts being particularly effective. acs.orgrsc.orgkyoto-u.ac.jpresearchgate.net

This compound can serve as a functional monomer in these polymerization reactions. The presence of the bromobutyl group on the polymer backbone would introduce functionality that is not present in the parent PPA. This allows for the creation of tailor-made polymers with specific properties. For example, the bromine atom could be used for post-polymerization modification, allowing other functional groups to be grafted onto the polymer chain.

Rhodium-catalyzed polymerization of phenylacetylenes can be controlled to produce polymers with specific stereochemistry (e.g., cis-transoidal vs. cis-cisoidal), which in turn influences the material's properties, such as solubility and solid-state morphology. acs.org Heterogeneous rhodium catalysts supported on metal-organic frameworks (MOFs) have shown extremely high activity and reusability for the polymerization of phenylacetylene derivatives, yielding polymers with controlled molecular weights. rsc.org The incorporation of monomers like this compound into these systems could lead to new functional materials with tunable properties.

Table 2: Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives

| Catalyst / System | Solvent | Key Feature | Polymer Outcome | Citation |

| [(nbd)Rh(acac)] | Supercritical CO₂ | Higher rate than in organic solvents | Mixture of cis-transoidal and cis-cisoidal PPA | acs.org |

| MOF-supported Rh | Water or Organic Solvents | Extremely high activity and reusability | High cis-selectivity, controlled molecular weight | rsc.org |

| [Rh(μ-Cl)(nbd)]₂ | Triethylamine (B128534) | Base acts as cocatalyst | Efficient polymerization | rsc.org |

| (diene)Rh(I)/Vinyllithium/Phosphine (B1218219) | THF | Living polymerization | Controlled molecular weight and structure | kyoto-u.ac.jp |

This table summarizes various catalytic systems for phenylacetylene polymerization, demonstrating the potential pathways for incorporating functional monomers like this compound.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications at the final steps of a synthesis. This approach allows for the rapid diversification of complex molecules without the need for de novo synthesis. The unique reactivity of this compound makes it a potential reagent for LSF.

The phenyl-butynyl moiety can be introduced into a complex molecule, such as a drug candidate or a natural product, that contains a reactive group amenable to coupling. For example, the iron-catalyzed Kumada coupling described earlier could be employed in a late-stage context, where a complex aryl Grignard reagent is coupled with this compound to install the functional alkyne. lookchem.com

Alternatively, gold-catalyzed reactions of enyne esters have been utilized for the late-stage modification of natural products and drug molecules. rsc.org A strategy could be envisioned where a complex molecule is first modified to include a terminal alkyne. This modified molecule could then be coupled with a derivative of this compound, followed by an intramolecular cyclization to generate a novel, complex analogue. The ability to introduce the rigid, sterically defined phenyl-butynyl group into intricate structures provides a valuable tool for probing structure-activity relationships and developing new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.